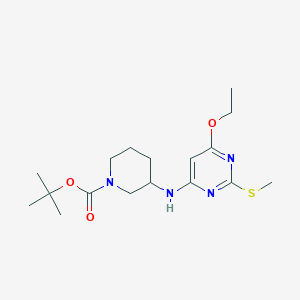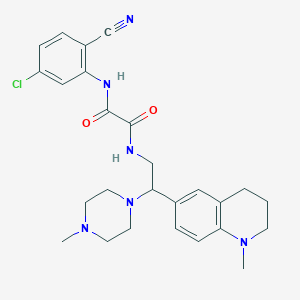![molecular formula C21H18N4O4 B2819948 2-(benzo[d]isoxazol-3-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide CAS No. 1396764-89-8](/img/structure/B2819948.png)
2-(benzo[d]isoxazol-3-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(benzo[d]isoxazol-3-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide” is a complex organic molecule. It contains a benzo[d]isoxazole moiety, a pyrimidine ring, and an acetamide group . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d]isoxazole and pyrimidine rings, which are aromatic and planar. The methoxybenzyl group attached to the pyrimidine ring and the acetamide group attached to the benzo[d]isoxazole ring would add complexity to the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the aromatic rings and the various functional groups. The benzo[d]isoxazole ring might undergo electrophilic substitution reactions, while the acetamide group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely make the compound relatively stable and possibly lipophilic. The acetamide group could form hydrogen bonds, influencing the compound’s solubility .Wissenschaftliche Forschungsanwendungen
Benzazoles in Medicinal Chemistry
Benzazoles and their derivatives, including compounds with guanidine moieties like 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim, are of significant interest in medicinal chemistry due to their diverse biological activities. Synthetic chemists aim to develop new procedures to access compounds with the guanidine group, which could modify the biological activity of these heterocycles. The review by Rosales-Hernández et al. (2022) focuses on chemical aspects of 2-guanidinobenzoazoles as potential therapeutic agents, covering synthetic approaches to these compounds with various modifications and functionalization. This research highlights the relevance of such compounds in developing new pharmacophores (Rosales-Hernández et al., 2022).
Environmental Impact of Organic Compounds
The environmental impact and behavior of organic compounds, such as parabens and oxybenzone, in aquatic environments are critical areas of research. Haman et al. (2015) reviewed the knowledge acquired over the last decade regarding the occurrence, fate, and behavior of parabens in aquatic environments. Despite treatments that eliminate them relatively well from wastewater, parabens are always present at low concentration levels in effluents of wastewater treatment plants and are ubiquitous in surface water and sediments. This research stresses the importance of understanding the environmental impact of these compounds due to their continuous introduction into the environment (Haman et al., 2015).
Antitumor Properties of Benzothiazole Derivatives
The antitumor properties of benzothiazole derivatives have been a focus of recent research, with studies exploring the design, chemistry, cytotoxicity, and antitumor activity of agents based on the pyrrolobenzimidazole or azomitosene ring system. These compounds, including the 6-aziridinylquinone derivatives (PBIs) and 6-acetamidoquinone derivatives (APBIs), represent a new and useful class of antitumor agents with advantages over other such agents. Skibo's review presents a discussion of these compounds, providing insights into their potential as chemotherapeutic agents (E. B. Skibo, 1998).
Applications in Treatment of Organic Pollutants
The enzymatic approach to the remediation/degradation of various organic pollutants in wastewater has attracted significant interest. Enzymes, in the presence of certain redox mediators, have shown the ability to degrade or transform recalcitrant compounds efficiently. Husain and Husain (2007) review the treatment of several pollutants by enzymes such as laccases and peroxidases, highlighting the enhanced efficiency and range of substrate degradation in the presence of redox mediators. This research underscores the potential of enzyme–redox mediator systems in the remediation of aromatic compounds present in industrial effluents/wastewater, marking an important step towards sustainable development of pollution treatment technologies (Husain & Husain, 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-27-17-8-4-2-6-14(17)12-28-21-11-19(22-13-23-21)24-20(26)10-16-15-7-3-5-9-18(15)29-25-16/h2-9,11,13H,10,12H2,1H3,(H,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXKYWRYNVYUHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)CC3=NOC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]isoxazol-3-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2819871.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2819874.png)
![7-Chloro-5-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2819875.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine](/img/structure/B2819876.png)






![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-methoxythiophene-2-carboxylate](/img/structure/B2819887.png)